5-Fluoro-3-iodo-1-methyl-1H-pyrazole
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Overview
Description
5-Fluoro-3-iodo-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H4FIN2 . It is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring of three carbon atoms, two nitrogen atoms, and at least one fluorine atom .
Synthesis Analysis
The synthesis of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) . The starting material is a difluoromethyl-pyrazole compound dissolved in an inert solvent .Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole can be represented by the InChI code: 1S/C4H4FIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 . The Canonical SMILES representation is: CN1C(=CC(=N1)I)F .Physical And Chemical Properties Analysis
5-Fluoro-3-iodo-1-methyl-1H-pyrazole has a molecular weight of 225.99 g/mol . It has a melting point of 29-30°C . The compound is a powder and should be stored at a temperature of 4°C .Scientific Research Applications
- Researchers have explored the antimicrobial potential of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole. It exhibits antibacterial and antifungal properties, making it relevant for combating infectious diseases .
- In one study, a derivative of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. The compound showed promising results .
- Heterocyclic compounds like 5-Fluoro-3-iodo-1-methyl-1H-pyrazole have historically played a crucial role in drug development. Their unique structures often lead to high chemotherapeutic value .
- Various synthetic routes exist for preparing 5-Fluoro-3-iodo-1-methyl-1H-pyrazole and its derivatives. These methods allow researchers to modify the compound and optimize its properties .
- Given the rising problem of antimicrobial resistance (AMR), novel drug candidates are urgently needed. Imidazole-containing compounds, including 5-Fluoro-3-iodo-1-methyl-1H-pyrazole, offer potential solutions .
- Imidazole is a core component of natural products such as histidine, purine, and histamine. 5-Fluoro-3-iodo-1-methyl-1H-pyrazole shares this imidazole core, making it relevant for understanding natural product biosynthesis .
Antimicrobial Activity
Antitubercular Activity
Chemotherapeutic Applications
Synthetic Routes and Derivatives
Drug Discovery and AMR Challenges
Natural Product Analogues
Safety and Hazards
The safety information for 5-Fluoro-3-iodo-1-methyl-1H-pyrazole indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and ingestion, wearing personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for the study of 5-Fluoro-3-iodo-1-methyl-1H-pyrazole could involve further exploration of its synthesis, as well as investigation of its potential applications. For instance, a new process for the synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives and the free acid thereof has been proposed . Additionally, the study of fluorinated pyrazoles is a topic of ongoing research, with potential applications in various fields .
properties
IUPAC Name |
5-fluoro-3-iodo-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FIN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBYOONRELBHNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1621585-53-2 |
Source
|
Record name | 5-fluoro-3-iodo-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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